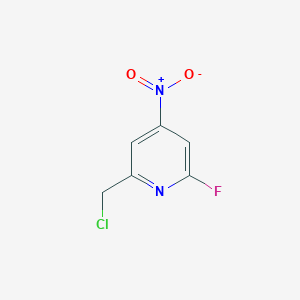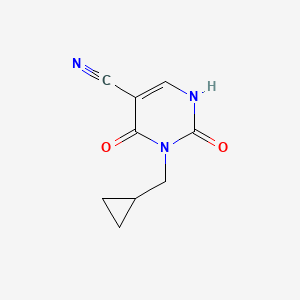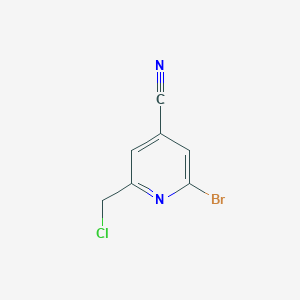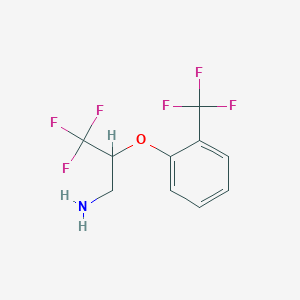
(2S)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid is a synthetic compound characterized by the presence of an amino group, a trifluoromethyl group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid typically involves the use of advanced organic synthesis techniques. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
(2S)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
(2S)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of (2S)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cell membrane receptors, altering signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
(2S)-2-Amino-3,3,3-trifluoro-2-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(2S)-2-Amino-3,3,3-trifluoro-2-(4-chlorophenyl)propanoic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(2S)-2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H10F3NO3 |
|---|---|
分子量 |
249.19 g/mol |
IUPAC名 |
(2S)-2-amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c1-17-7-4-2-6(3-5-7)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16)/t9-/m0/s1 |
InChIキー |
XAGPUXDBHZHWQT-VIFPVBQESA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@](C(=O)O)(C(F)(F)F)N |
正規SMILES |
COC1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-3-[6-(piperidin-4-yl)pyridin-2-yl]propanamide](/img/structure/B14863826.png)
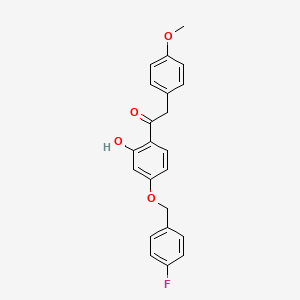
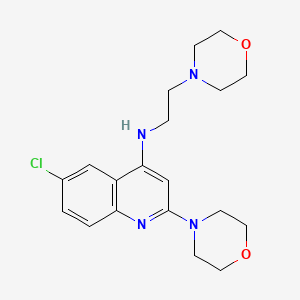
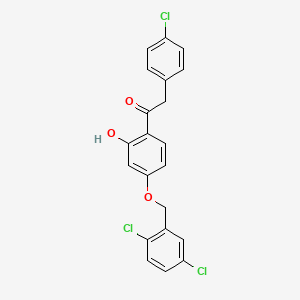
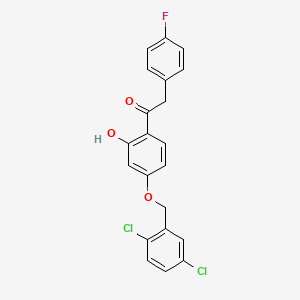
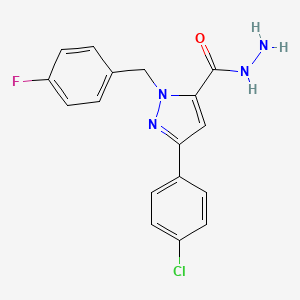
![(1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B14863862.png)

